3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms
Preparation Methods
The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .
Chemical Reactions Analysis
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Mechanism of Action
The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .
Comparison with Similar Compounds
1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:
Xanthine: A purine base found in many organisms, known for its role in the degradation of purine nucleotides.
Theophylline: A xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative, widely known for its stimulant effects on the central nervous system .
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N4O2+ |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |
InChI Key |
XXLJFPCTBCXYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.